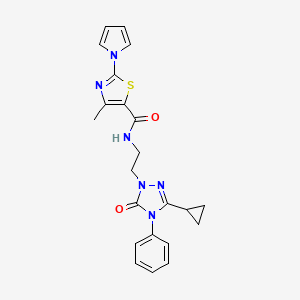

![molecular formula C18H15N3OS B2667335 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 305853-15-0](/img/structure/B2667335.png)

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

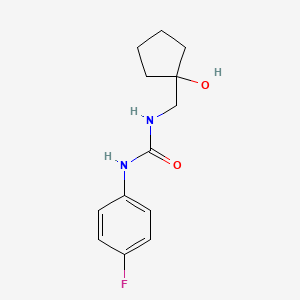

The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and pyridine . The pyrrole ring in this compound is substituted with two methyl groups at positions 2 and 5 .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,5-dimethylpyrrole with a suitable electrophile . In one example, 2,5-dimethylpyrrole reacts with benzoyl chloride to form a ketone intermediate . This intermediate can then be reduced with borane to form the final product .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple ring systems. The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom . The thieno[2,3-d]pyrimidin-4(3H)-one part of the molecule is a fused ring system containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrrole ring, for example, can undergo electrophilic substitution reactions . The carbonyl group in the thieno[2,3-d]pyrimidin-4(3H)-one part of the molecule can undergo nucleophilic addition reactions .Scientific Research Applications

Synthesis and Biological Applications

Insecticidal and Antibacterial Potential : Pyrimidine derivatives, including those related to the given compound, have been synthesized and evaluated for insecticidal and antibacterial potential. These compounds demonstrated effectiveness against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).

Antifungal Effects : Derivatives of dimethylpyrimidin, similar to the compound , have shown significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, indicating potential for development as antifungal agents (Jafar et al., 2017).

Chemical Transformations and Synthesis : Research has explored electrophilic ipso-substitution reactions in similar thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting their utility in diverse chemical synthesis processes (Zh. et al., 2013).

Advanced Materials and Optical Applications

Nonlinear Optical Properties : Studies have investigated the linear and nonlinear optical properties of thiopyrimidine derivatives, finding applications in medicine and nonlinear optics fields. These compounds show promise in optoelectronic applications due to their significant nonlinear optical (NLO) character (Hussain et al., 2020).

pH-Sensing Application : Pyrimidine-phthalimide derivatives, related to the target compound, have been developed for pH-sensing applications due to their ability to undergo protonation-induced color changes. This makes them suitable for colorimetric pH sensors and logic gates (Yan et al., 2017).

Pharmaceutical Research

- Anticancer and Anti-Inflammatory Properties : Novel pyrazolopyrimidines derivatives, structurally similar to the compound , have been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities. These studies contribute to the understanding of structure-activity relationships in pharmaceutical research (Rahmouni et al., 2016).

Future Directions

properties

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c1-12-8-9-13(2)21(12)20-11-19-17-16(18(20)22)15(10-23-17)14-6-4-3-5-7-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUKFPIPQLDNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

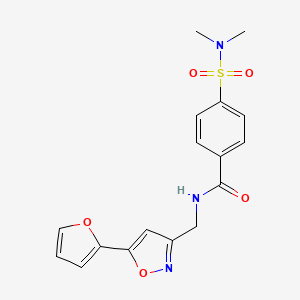

![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2667261.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

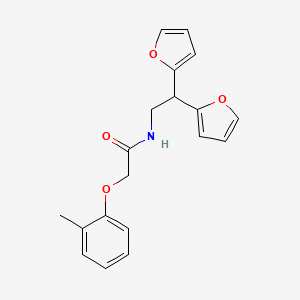

![(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667264.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide](/img/structure/B2667265.png)

![2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2667267.png)

![N-Methyl-N-[2-oxo-2-[2,2,6-trimethyl-6-(trifluoromethyl)morpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2667269.png)

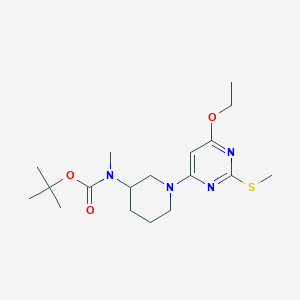

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2667271.png)

![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2667272.png)

![[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2667273.png)